Cyclosomatostatin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

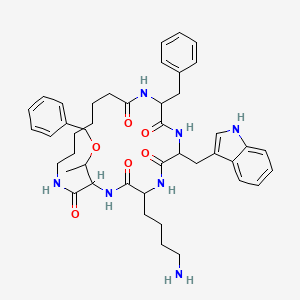

6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-(1-phenylmethoxyethyl)-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H57N7O6/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVHQZYJGWGAKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H57N7O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cyclosomatostatin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosomatostatin, chemically known as cyclo(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr(Bzl)), is a potent, non-selective antagonist of the five somatostatin receptor subtypes (SSTR1-5). Its discovery in 1982 was a significant milestone in endocrinology research, providing a crucial tool to investigate the physiological roles of endogenous somatostatin. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis via solid-phase peptide synthesis (SPPS) are outlined, and its mechanism of action as a competitive antagonist of the somatostatin signaling pathway is illustrated. Quantitative data on its biological activity are presented, though a complete binding affinity profile across all receptor subtypes remains to be fully elucidated in publicly available literature.

Discovery and Historical Context

The discovery of this compound was a serendipitous event that arose from the quest for potent and stable analogs of the native hormone somatostatin. In 1982, Fries and colleagues were attempting to synthesize a series of cyclic somatostatin analogs to understand the structure-activity relationship of the hormone.[1] Their synthetic strategy involved the catalytic hydrogenation of a protected linear peptide. During this process, they unexpectedly isolated a cyclic peptide in which the benzyl (Bzl) protecting group on the threonine residue remained intact.[1]

This novel compound, cyclo(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr(Bzl)), was subsequently tested for its biological activity. To their surprise, instead of mimicking the inhibitory effects of somatostatin, the new analog completely blocked the ability of exogenous somatostatin to suppress the release of growth hormone (GH), insulin, and glucagon in rats.[1] Furthermore, when administered alone, it led to an increase in the basal levels of these hormones, providing strong evidence for a tonic inhibitory role of endogenous somatostatin in the pituitary and pancreas.[1] This discovery marked the advent of the first potent somatostatin antagonist, providing researchers with a powerful pharmacological tool to probe the physiological functions of the somatostatin system.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | cyclo(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr(Bzl)) |

| Molecular Formula | C₄₄H₅₇N₇O₆ |

| Molecular Weight | 779.98 g/mol |

| CAS Number | 84211-54-1 |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO and DMF |

Synthesis of this compound

The synthesis of this compound is achieved through a combination of solid-phase peptide synthesis (SPPS) for the linear precursor followed by a solution-phase cyclization. The following is a representative, detailed protocol based on established methods for synthesizing similar cyclic somatostatin analogs.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

Objective: To synthesize the linear peptide H₂N-(7-aminoheptanoyl)-Phe-D-Trp(Boc)-Lys(Boc)-Thr(Bzl)-Resin.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids: Fmoc-Thr(Bzl)-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Phe-OH

-

Fmoc-7-aminoheptanoic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

-

First Amino Acid Coupling (Fmoc-Thr(Bzl)-OH):

-

Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF and DCM.

-

In a separate vessel, pre-activate Fmoc-Thr(Bzl)-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the following order: Fmoc-Lys(Boc)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Phe-OH, and finally Fmoc-7-aminoheptanoic acid.

-

Cleavage from Resin:

-

After the final coupling, wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O/DTT (90:5:2.5:2.5) for 3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude linear peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide under vacuum.

-

-

Purification of Linear Peptide: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the pure fractions to obtain the linear precursor as a white powder.

Solid-Phase Peptide Synthesis Workflow for the Linear Precursor of this compound.

Experimental Protocol: Solution-Phase Cyclization

Objective: To cyclize the linear peptide to form cyclo(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr(Bzl)).

Materials:

-

Purified linear peptide

-

N,N-Dimethylformamide (DMF), high purity

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling agent.

Procedure:

-

Dissolution: Dissolve the purified linear peptide in DMF to a final concentration of approximately 1 mg/mL. This high dilution favors intramolecular cyclization over intermolecular polymerization.

-

Cyclization Reaction:

-

Add DIPEA (4 eq.) to the peptide solution to neutralize the TFA salt and act as a base.

-

Add the BOP coupling reagent (1.5 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by RP-HPLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, remove the DMF under reduced pressure.

-

Dissolve the residue in a minimal amount of a suitable solvent (e.g., DMSO or DMF/water).

-

Purify the crude cyclized peptide by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the pure this compound.

-

-

Lyophilization and Characterization: Lyophilize the pure fractions to obtain this compound as a white, fluffy powder. Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Solution-Phase Cyclization Workflow for this compound.

Biological Activity and Mechanism of Action

This compound functions as a non-selective, competitive antagonist at all five known somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). These receptors are G-protein coupled receptors (GPCRs) that, upon activation by the endogenous ligand somatostatin, inhibit the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates various downstream signaling pathways, ultimately resulting in the inhibition of hormone secretion and cellular proliferation.

As an antagonist, this compound binds to the somatostatin receptors but does not elicit a biological response. Instead, it competitively blocks the binding of somatostatin, thereby preventing the inhibitory signaling cascade. This leads to a disinhibition of adenylyl cyclase, resulting in the maintenance or increase of intracellular cAMP levels and, consequently, the promotion of hormone release.

Interestingly, some studies have reported that in certain cell types, such as the human neuroblastoma cell line SH-SY5Y, this compound can act as an agonist, leading to antiproliferative effects. This suggests that the pharmacological activity of this compound may be cell-type specific and dependent on the specific receptor expression and signaling context.

Somatostatin Receptor Signaling Pathway and Antagonism by this compound

Mechanism of Somatostatin Receptor Signaling and its Antagonism by this compound.

Quantitative Biological Data

| Parameter | Receptor/System | Value | Reference |

| Antagonist Activity | Inhibition of somatostatin-induced effects on GH, insulin, and glucagon release | Effective blockade | [1] |

| Agonist Activity | Inhibition of cell proliferation in SH-SY5Y neuroblastoma cells | Potent antiproliferative agonist |

Applications in Research

The discovery of this compound has been instrumental in advancing our understanding of the physiological and pathophysiological roles of somatostatin. As a research tool, it has been used to:

-

Elucidate the tonic inhibitory control of somatostatin on pituitary and pancreatic hormone secretion.[1]

-

Investigate the role of endogenous somatostatin in various physiological processes, including gastrointestinal motility, neurotransmission, and cell proliferation.

-

Characterize the function of different somatostatin receptor subtypes in various tissues and disease models.

-

Serve as a lead compound in the development of more selective and potent somatostatin receptor antagonists for potential therapeutic applications.

Conclusion

This compound remains a cornerstone in the study of the somatostatin system. Its serendipitous discovery provided a much-needed pharmacological tool to unravel the complexities of somatostatin signaling. The synthetic protocols outlined in this guide, based on established solid-phase peptide synthesis and solution-phase cyclization techniques, offer a roadmap for its preparation in a laboratory setting. While its non-selective antagonist profile is well-established, further research to fully characterize its binding affinities across all receptor subtypes would be of significant value to the scientific community. The continued use of this compound in research will undoubtedly lead to new insights into the diverse roles of somatostatin in health and disease, and may pave the way for the development of novel therapeutic agents targeting the somatostatin receptor family.

References

Cyclosomatostatin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosomatostatin, a synthetic cyclic octapeptide analog of somatostatin, is a crucial tool in endocrinological and neurological research. Primarily characterized as a non-selective somatostatin receptor (SSTR) antagonist, its mechanism of action involves the competitive inhibition of the five somatostatin receptor subtypes (SSTR1-5). This blockade reverses the canonical inhibitory effects of endogenous somatostatin on various cellular signaling pathways, including the adenylyl cyclase/cAMP and G-protein-coupled inwardly rectifying potassium (GIRK) channel systems. However, the pharmacological profile of this compound is complex, with reports of agonist activity in certain cellular contexts and significant off-target effects on opioid receptors. This guide provides an in-depth examination of its molecular interactions, downstream signaling consequences, and the experimental protocols used for its characterization.

Introduction to this compound

This compound, chemically known as cyclo-(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr[Bzl]), was developed as a tool to probe the physiological functions of somatostatin.[1] Somatostatin is a key regulatory peptide hormone that exerts broad inhibitory effects on endocrine and exocrine secretion, cell proliferation, and neurotransmission.[2] this compound is widely used as a non-selective SSTR antagonist to block these effects.[1][2] For instance, it has been shown to inhibit SSTR1 signaling, thereby decreasing cell proliferation in colorectal cancer models.[3]

Despite its classification as an antagonist, the molecule exhibits functional plasticity. In certain systems, such as the human neuroblastoma cell line SH-SY5Y, this compound has been reported to act as an agonist, mimicking the antiproliferative effects of somatostatin.[4] Furthermore, compelling evidence indicates that it can exert opioid agonist activity, an effect that is sensitive to the opioid antagonist naloxone, suggesting a complex pharmacological profile that researchers must consider.[5]

Interaction with Somatostatin Receptors (SSTRs)

Somatostatin's effects are mediated by a family of five G-protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. These receptors are typically coupled to inhibitory G-proteins (Gi/o). Upon activation by somatostatin, the Gi/o protein inhibits adenylyl cyclase, modulates ion channel activity, and influences intracellular calcium levels and protein phosphorylation cascades like the MAPK/ERK pathway.

This compound functions by competitively binding to these receptors, thereby preventing the endogenous ligand, somatostatin, from initiating these downstream signals. While it is generally considered non-selective, detailed quantitative binding affinities across all five receptor subtypes are not consistently documented in the literature. Its most frequently cited role is the potent antagonism of SSTR1.[3]

Core Signaling Pathways Modulated by this compound

As an antagonist, the primary mechanism of action of this compound is the prevention of somatostatin-induced signaling. The key pathways affected are detailed below.

Regulation of the Adenylyl Cyclase (AC) / cAMP Pathway

A canonical signaling pathway for SSTRs (particularly SSTR2, 3, and 5) is the inhibition of adenylyl cyclase. Activation of the Gi alpha subunit by somatostatin binding leads to a decrease in the catalytic activity of AC, resulting in lower intracellular concentrations of the second messenger cyclic AMP (cAMP). By blocking the SSTR, this compound prevents this inhibition, leading to a relative increase in or maintenance of cAMP levels, particularly in the presence of somatostatin or a stimulatory signal.

References

- 1. CYCLO(7-AMINOHEPTANOYL-PHE-D-TRP-LYS-THR[BZL]) | 84211-54-1 [chemicalbook.com]

- 2. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The putative somatostatin antagonist, cyclo-(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr[BZL]), may act as potent antiproliferative agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The putative somatostatin antagonist cyclo-somatostatin has opioid agonist effects in gastrointestinal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclosomatostatin: A Comprehensive Technical Guide on its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosomatostatin, a synthetic cyclic octapeptide analog of somatostatin, has emerged as a critical tool in endocrinology, neuroscience, and cancer research. Primarily known as a non-selective somatostatin receptor (SSTR) antagonist, it plays a pivotal role in elucidating the complex signaling pathways of somatostatin and its five receptor subtypes (SSTR1-5). This technical guide provides an in-depth overview of the core biological functions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Biological Functions

This compound predominantly acts as a competitive antagonist at somatostatin receptors, thereby blocking the physiological effects of endogenous somatostatin.[1][2] These effects include the inhibition of a wide array of hormones, modulation of neurotransmission, and regulation of cellular proliferation.

Hormonal Regulation

This compound has been demonstrated to counteract the inhibitory effects of somatostatin on the secretion of several key hormones:

-

Growth Hormone (GH): By blocking SSTRs in the pituitary gland, this compound can prevent the somatostatin-mediated inhibition of GH release.[1][2] This makes it a valuable tool for studying the regulation of the GH axis.

-

Insulin and Glucagon: In the pancreas, this compound can reverse the inhibitory effects of somatostatin on both insulin and glucagon secretion from β-cells and α-cells, respectively.[1][2]

-

Gonadotropins: Studies in fish have shown that this compound can increase the levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3]

Role in Cancer Biology

The role of this compound in cancer is multifaceted and context-dependent:

-

Antagonist Activity in Colorectal Cancer: In colorectal cancer (CRC) cells, this compound acts as an antagonist at SSTR1, leading to a decrease in cell proliferation, a reduction in the aldehyde dehydrogenase (ALDH)+ cancer stem cell population, and diminished sphere-forming capacity.[4]

-

Agonist Activity in Neuroblastoma: In contrast to its typical antagonist function, this compound has been reported to act as an agonist in the human neuroblastoma cell line SH-SY5Y, where it can have antiproliferative effects.[1][2]

Neuromodulatory Effects

This compound is also utilized to investigate the role of somatostatin signaling in the central nervous system. It can block the modulatory effects of somatostatin on acetylcholine (ACh) release and has been used in studies of exploratory behavior.[1][2][5]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

| Parameter | Value | Assay Conditions | Reference |

| EC50 | 0.1 - 188 nM | cAMP/PKA pathway activation in COS7 cells transfected with tilapia SSTRs | [6] |

Table 1: Potency of this compound in Signal Transduction

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| SSTR1 | Potent Antagonist | [7] |

| SSTR2 | Not specified | |

| SSTR3 | Not specified | |

| SSTR4 | Not specified | |

| SSTR5 | Not specified |

Table 2: Receptor Binding Profile of this compound (Note: Specific Ki values for each receptor subtype are not consistently reported in the literature, but its primary action is noted as a potent SSTR1 antagonist).

Signaling Pathways

This compound primarily functions by competitively binding to somatostatin receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascade depends on the specific G-protein subunit (e.g., Gαi) coupled to the receptor.

Caption: this compound signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with varying concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Caption: MTT cell proliferation assay workflow.

Sphere Formation Assay

This assay is used to evaluate the effect of this compound on the self-renewal capacity of cancer stem cells.

Materials:

-

Colorectal cancer cells (e.g., HCT116)

-

Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

This compound

-

Ultra-low attachment 6-well plates

-

Microscope

Procedure:

-

Dissociate cells into a single-cell suspension.

-

Plate 1,000 cells/well in ultra-low attachment 6-well plates with sphere-forming medium.

-

Add this compound at the desired concentrations.

-

Incubate for 7-10 days, adding fresh medium with this compound every 2-3 days.

-

Count the number of spheres (colonospheres) with a diameter > 50 µm under a microscope.

-

Calculate the sphere formation efficiency (SFE) = (Number of spheres / Number of cells seeded) x 100%.

Caption: Sphere formation assay workflow.

cAMP Assay

This protocol measures the effect of this compound on intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger in somatostatin receptor signaling.

Materials:

-

Cells expressing somatostatin receptors (e.g., COS-7 transfected with SSTRs)

-

Forskolin (an adenylate cyclase activator)

-

This compound

-

cAMP assay kit (e.g., ELISA-based)

-

Lysis buffer

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat cells with different concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production and incubate for 15-30 minutes.

-

Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

Measure the intracellular cAMP concentration according to the manufacturer's instructions.

-

Plot the cAMP concentration against the this compound concentration to determine the IC50 value.

Caption: cAMP assay workflow.

Conclusion

This compound is an indispensable pharmacological tool for investigating the diverse biological roles of the somatostatin system. Its ability to act as a non-selective antagonist at SSTRs allows for the precise dissection of somatostatin-mediated signaling in health and disease. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further explore the therapeutic potential of modulating the somatostatin system. Further research is warranted to fully elucidate the receptor subtype selectivity and the paradoxical agonist effects of this compound in different cellular contexts.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound|CAS 84211-54-1|DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Somatostatin peptide signaling dampens cortical circuits and promotes exploratory behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Somatostatin, as a Bridge Between the GH-Axis and the Gth-Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Cyclosomatostatin: A Technical Guide to its Function as a Non-Selective Somatostatin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cyclosomatostatin

This compound is a potent research tool used to investigate the physiological and pathological roles of somatostatin.[3] By blocking the binding of the endogenous ligands, somatostatin-14 and somatostatin-28, to their receptors, this compound allows for the elucidation of the downstream effects of SSTR activation in various cellular and physiological processes.[1][3] It is a valuable compound for studying conditions where the somatostatin system is dysregulated, such as in neuroendocrine tumors and other proliferative diseases.

Mechanism of Action: Non-Selective Somatostatin Receptor Antagonism

Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation by somatostatin, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, SSTR activation can modulate various ion channels, including potassium and calcium channels, and activate protein phosphatases.

This compound exerts its antagonist effect by competitively binding to the somatostatin receptors without activating these downstream signaling pathways. This blockade prevents the inhibitory effects of somatostatin, thereby maintaining or increasing the levels of certain hormones and cellular activities that are normally suppressed by somatostatin.

Data Presentation: Binding Affinity Profile

A comprehensive analysis of the binding affinity of this compound for each of the five human somatostatin receptor subtypes (SSTR1-5) is crucial for understanding its non-selective profile. However, despite extensive literature searches, specific quantitative data such as dissociation constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound at each SSTR subtype are not publicly available.

For comparative purposes, the following table presents the typical binding affinities of the endogenous ligand, Somatostatin-14, for the five human SSTR subtypes. This data highlights the high affinity and relative non-selectivity of the natural ligand.

| Receptor Subtype | Somatostatin-14 Binding Affinity (Ki in nM) |

| SSTR1 | ~1-5 |

| SSTR2 | ~0.1-1 |

| SSTR3 | ~1-10 |

| SSTR4 | ~5-20 |

| SSTR5 | ~0.5-5 |

Note: These values are approximate and can vary depending on the experimental conditions and cell system used.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for a specific somatostatin receptor subtype expressed in a cell line (e.g., CHO-K1 or HEK293 cells).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radiolabeled somatostatin analog to a specific SSTR subtype and to subsequently calculate the inhibitory constant (Ki).

Materials:

-

Cells stably expressing a single human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).

-

Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14).

-

Unlabeled Somatostatin-14 (for determination of non-specific binding).

-

This compound.

-

Binding Buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target SSTR subtype to confluency.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of the radiolabeled somatostatin analog to each well.

-

Add increasing concentrations of this compound to the experimental wells.

-

For total binding, add only the radioligand and binding buffer.

-

For non-specific binding, add the radioligand and a high concentration of unlabeled Somatostatin-14.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activity Assay (cAMP Assay)

This protocol describes a method to assess the functional antagonist activity of this compound by measuring its ability to block somatostatin-induced inhibition of adenylyl cyclase.

Objective: To determine the ability of this compound to reverse the inhibitory effect of somatostatin on forskolin-stimulated cAMP production.

Materials:

-

Cells expressing a specific somatostatin receptor subtype.

-

Somatostatin-14.

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

-

Plate reader compatible with the chosen assay kit.

Methodology:

-

Cell Culture and Treatment:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Add a fixed concentration of Somatostatin-14 to the wells (except for the control wells).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP measurement using the chosen assay format (e.g., add detection reagents and incubate).

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Determine the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Analyze the data to determine the concentration of this compound required to reverse the inhibitory effect of somatostatin on forskolin-stimulated cAMP accumulation.

-

Visualizations

Caption: Somatostatin Receptor Signaling Pathway and the Antagonistic Action of this compound.

Caption: Experimental Workflow for a Radioligand Competition Binding Assay.

Caption: Experimental Workflow for a cAMP Functional Assay.

Conclusion

This compound is an indispensable tool for researchers investigating the somatostatin system. Its ability to non-selectively block all five somatostatin receptor subtypes provides a powerful method for dissecting the roles of endogenous somatostatin in health and disease. While the lack of publicly available, specific binding affinity data for each SSTR subtype presents a limitation, the experimental protocols and pathway diagrams provided in this guide offer a solid foundation for its effective use in the laboratory. Further research to quantify the binding profile of this compound would be of significant value to the scientific community.

References

Initial Studies on Cyclosomatostatin Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Somatostatin (SST) is a key regulatory peptide hormone and neurotransmitter that exerts a wide range of inhibitory effects on endocrine and exocrine secretion, neurotransmission, and cell proliferation.[1] These actions are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[2][3] The development of receptor-specific antagonists is crucial for dissecting the physiological functions of individual SSTR subtypes and for therapeutic applications. Cyclosomatostatin emerged from early efforts to create such pharmacological tools.[4][5] This guide focuses on the foundational research that first characterized this intriguing peptide.

Chemical and Physical Properties

This compound is a cyclic peptide with the following key characteristics:

| Property | Value | Reference |

| Molecular Weight | 779.98 g/mol | [6] |

| Molecular Formula | C₄₄H₅₇N₇O₆ | [6] |

| Sequence | Cyclo(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr[BZL]) | [4][6] |

| CAS Number | 84211-54-1 | [6] |

| Solubility | Soluble to 1 mg/ml in 20% ethanol/water | [6] |

| Appearance | Lyophilized powder |

Biological Activity and Quantitative Data

Initial studies primarily focused on the in vivo effects of this compound in rats, demonstrating its ability to counteract the inhibitory actions of exogenous somatostatin on hormone release.

In Vivo Antagonism of Somatostatin-Induced Hormone Inhibition

The seminal 1982 study by Fries et al. provided the first evidence of this compound's antagonist activity. The key findings from this in vivo research in rats are summarized below.[4][5]

| Hormone Measured | Experimental Condition | Effect of this compound | Reference |

| Growth Hormone (GH) | Nembutal-anesthetized rats with stimulated GH release | Increased plasma GH levels and blocked the inhibitory effect of exogenous somatostatin. | [4][5] |

| Insulin | Fasted rats | Significantly increased basal hepatic portal insulin levels. | [4][5] |

| Glucagon | Fasted rats | Significantly increased basal hepatic portal glucagon levels. | [4][5] |

Receptor Binding Profile

This compound is broadly characterized as a non-selective somatostatin receptor antagonist.[2][6] However, a comprehensive quantitative analysis of its binding affinities (Ki or IC50 values) for each of the five SSTR subtypes (SSTR1-SSTR5) is not detailed in the initial or readily available literature. This lack of specific binding data means that its "non-selective" nature is understood more as a general characteristic rather than a precisely defined binding profile.

Off-Target Effects: Opioid Receptor Agonism

Subsequent research has revealed that this compound possesses opioid agonist activity, a critical consideration for its use as a specific somatostatin antagonist. A 2012 study by Szolcsányi et al. demonstrated that this compound's inhibitory effects on cholinergic contractions in guinea-pig small intestine were naloxone-sensitive, indicating an opioid-mediated mechanism.[7]

| Experimental Model | Observation | Conclusion | Reference |

| Guinea-pig small intestine "twitch" contractions | This compound (0.3-1 μM) inhibited contractions; this effect was prevented by naloxone. | This compound exhibits opioid agonist activity in this gastrointestinal preparation. | [7] |

| Rat stomach fundus strip contractions | Confirmed the naloxone-sensitive inhibitory effect of this compound. | The opioid agonist effect is not limited to a single gastrointestinal model. | [7] |

Experimental Protocols

The following sections detail the methodologies employed in the initial and key subsequent characterization of this compound.

In Vivo Hormone Release Assay (Rat Model)

This protocol is based on the initial in vivo experiments described by Fries et al. (1982).[4][5]

Objective: To determine the effect of this compound on basal and somatostatin-inhibited hormone release in rats.

Animals: Male rats.

Procedure:

-

Anesthesia: For GH measurements, rats are anesthetized with Nembutal. For insulin and glucagon measurements in fasted rats, anesthesia may not be required depending on the blood sampling method.

-

Catheterization: For frequent blood sampling, particularly from the hepatic portal vein for insulin and glucagon, appropriate surgical catheterization is performed.

-

Peptide Administration:

-

This compound is dissolved in a suitable vehicle (e.g., saline).

-

Exogenous somatostatin is similarly prepared.

-

Peptides are administered via injection (e.g., intravenous or intraperitoneal).

-

-

Blood Sampling: Blood samples are collected at specified time points post-injection.

-

Hormone Analysis: Plasma levels of GH, insulin, and glucagon are determined by radioimmunoassay (RIA).

Workflow Diagram:

Isolated Tissue Contraction Assay (Guinea-Pig Ileum)

This protocol is based on the methodology described by Szolcsányi et al. (2012) to investigate off-target effects.[7]

Objective: To assess the effect of this compound on nerve-mediated muscle contractions and determine if these effects are opioid receptor-mediated.

Tissue Preparation:

-

Guinea pigs are euthanized, and a segment of the small intestine (ileum) is isolated.

-

The longitudinal muscle with the myenteric plexus attached is prepared.

Experimental Setup:

-

The tissue strip is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

The tissue is connected to an isometric force transducer to record contractions.

-

Electrical field stimulation is applied to elicit "twitch" contractions via nerve stimulation.

Procedure:

-

A stable baseline of twitch contractions is established.

-

This compound is added to the organ bath in increasing concentrations.

-

The effect on twitch contraction amplitude is recorded.

-

To test for opioid receptor involvement, the experiment is repeated in the presence of an opioid antagonist (e.g., naloxone) added to the bath prior to this compound.

Workflow Diagram:

Signaling Pathways

Somatostatin Receptor Signaling (Agonist Action)

Somatostatin receptors are primarily coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist like somatostatin, a canonical signaling cascade is initiated, leading to various cellular inhibitory effects.

This compound's Antagonistic Action

As a competitive antagonist, this compound is thought to bind to the somatostatin receptor without activating the downstream signaling cascade. By occupying the receptor's binding site, it prevents the endogenous ligand, somatostatin, from binding and initiating its inhibitory effects. This leads to a disinhibition of the cellular processes that are tonically suppressed by endogenous somatostatin.

References

- 1. Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Somatostatin Receptor Antagonists: R&D Systems [rndsystems.com]

- 7. The putative somatostatin antagonist cyclo-somatostatin has opioid agonist effects in gastrointestinal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclosomatostatin: Structure, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosomatostatin, a synthetic cyclic peptide, serves as a non-selective antagonist for somatostatin receptors (SSTRs). Its ability to block the myriad of physiological effects mediated by somatostatin has positioned it as a valuable tool in neuroscience, oncology, and endocrinology research. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of this compound. It further details experimental protocols for its use in cell culture and outlines the general methodology for receptor binding assays. A key focus is placed on its interaction with the SSTR1 signaling pathway, which is visually represented. This document aims to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their studies.

Chemical Structure and Properties

This compound, also known by its systematic name Cyclo(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr[Bzl]), is a cyclic peptide designed to mimic the binding of endogenous somatostatin to its receptors. The cyclic structure confers enhanced stability compared to linear peptides.

Amino Acid Sequence and Modifications

The peptide sequence of this compound is characterized by a lactam bridge between Phe-1 (as Aminoheptanoyl-Phe) and Thr-4.[1] Key modifications include the presence of a D-amino acid (D-Trp) to increase resistance to enzymatic degradation and a benzyl (Bzl) group on the Threonine residue.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 84211-54-1 | [2] |

| Molecular Formula | C₄₄H₅₇N₇O₆ | [2] |

| Molecular Weight | 779.97 g/mol | [3] |

| Appearance | White to off-white powder | [4] |

| Purity | ≥95% (HPLC) | [1] |

| Solubility | Soluble in 20% ethanol/water to 1 mg/ml. | [2] |

| Storage | Store at -20°C. | [1][4] |

Biological Activity and Mechanism of Action

This compound functions as a competitive antagonist at somatostatin receptors SSTR1-5. By binding to these receptors, it blocks the downstream signaling cascades initiated by the endogenous ligand, somatostatin. This antagonism reverses the inhibitory effects of somatostatin on various physiological processes.

Notably, this compound has been shown to inhibit SSTR1 signaling, which can lead to a decrease in cell proliferation and the size of the aldehyde dehydrogenase positive (ALDH+) cell population in colorectal cancer cells.[5] Somatostatin receptors are G-protein coupled receptors (GPCRs), and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The antagonism by this compound prevents this reduction in cAMP.

Somatostatin Receptor 1 (SSTR1) Signaling Pathway

The following diagram illustrates the canonical SSTR1 signaling pathway and the inhibitory action of this compound.

Caption: SSTR1 signaling pathway and its inhibition by this compound.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in research settings. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

In Vitro Treatment of Colorectal Cancer Cell Lines

This protocol is based on methodologies used to study the effect of this compound on colorectal cancer (CRC) cell lines such as HT29 and SW480.

Objective: To assess the effect of SSTR1 signaling inhibition by this compound on cell proliferation and cancer stem cell populations.

Materials:

-

This compound (Tocris or equivalent)

-

CRC cell lines (e.g., HT29, SW480)

-

Appropriate cell culture medium (e.g., McCoy's medium for HT29, L-15 medium for SW480)

-

Fetal Bovine Serum (FBS)

-

6-well plates

-

Sterile phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Culture CRC cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh medium.

-

Plate cells at a density of 100,000 cells per well in 6-well plates.

-

Incubate overnight to allow for cell attachment.

-

-

Serum Starvation:

-

After overnight incubation, gently aspirate the medium.

-

Wash the cells once with sterile PBS.

-

Add serum-free medium to each well and incubate for 24 hours.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Dilute the this compound stock solution in fresh serum-free medium to a final concentration of 10 µM.

-

Aspirate the serum-free medium from the cells and add the this compound-containing medium.

-

For control wells, add medium with the vehicle (e.g., DMSO) at the same final concentration.

-

Incubate the cells for 48 hours.

-

-

Analysis:

-

Following the 48-hour treatment, cells can be harvested and analyzed for various endpoints, including:

-

Cell Proliferation: Using assays such as MTT, WST-1, or direct cell counting.

-

ALDH+ Population Size: Using flow cytometry with an ALDH activity assay kit.

-

Sphere-Formation Assay: To assess cancer stem cell activity.

-

-

General Protocol for Receptor Binding Assay

This protocol outlines the general steps for a competitive radioligand binding assay to characterize the interaction of this compound with somatostatin receptors.

Objective: To determine the binding affinity (e.g., IC₅₀, Kᵢ) of this compound for a specific somatostatin receptor subtype.

Materials:

-

Cell membranes expressing the target somatostatin receptor subtype (e.g., from transfected CHO or HEK293 cells).

-

Radiolabeled somatostatin analog (e.g., ¹²⁵I-Tyr¹¹-SRIF-14) as the ligand.

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 1 mg/ml BSA).

-

96-well filter plates with glass fiber filters.

-

Vacuum manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of the radiolabeled ligand (typically at or below its Kₑ).

-

Increasing concentrations of this compound (for the competition curve).

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add a high concentration of unlabeled somatostatin.

-

-

-

Incubation:

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Place the filter plate on a vacuum manifold.

-

Rapidly filter the contents of the assay plate through the filter mat, which will trap the cell membranes with the bound ligand.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Allow the filters to dry.

-

Add scintillation fluid to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Use non-linear regression analysis to determine the IC₅₀ value, which can then be used to calculate the Kᵢ value.

-

Synthesis Overview

The synthesis of this compound, like other complex cyclic peptides, is typically achieved through solid-phase peptide synthesis (SPPS) followed by cyclization in solution. A general workflow is outlined below.

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound is an indispensable tool for investigating the roles of somatostatin and its receptors in health and disease. Its broad antagonist activity allows for the effective blockade of somatostatin-mediated signaling, enabling researchers to probe the functional consequences in various biological systems. The information and protocols provided in this guide offer a solid foundation for the successful application of this compound in laboratory research and drug development endeavors. While this compound is widely cited as a non-selective antagonist, researchers should note that detailed public-domain data on its binding affinities (Kᵢ or IC₅₀ values) across all five SSTR subtypes are not consistently available. Therefore, empirical validation of its antagonist activity in the specific experimental system is recommended.

References

- 1. This compound | Somatostatin Receptor Antagonists: R&D Systems [rndsystems.com]

- 2. CYCLO(7-AMINOHEPTANOYL-PHE-D-TRP-LYS-THR[BZL]) | 84211-54-1 [chemicalbook.com]

- 3. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 4. CYCLO(7-AMINOHEPTANOYL-PHE-D-TRP-LYS-THR[BZL]) CAS:84211-54-1, CasNo.84211-54-1 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to Cyclosomatostatin and its Interaction with Somatostatin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosomatostatin, a synthetic cyclic peptide analog of somatostatin, has been a valuable tool in elucidating the physiological roles of the somatostatin receptor system. Unlike many of its counterparts developed for therapeutic applications, this compound is primarily recognized as a non-selective antagonist of somatostatin receptors (SSTRs).[1][2] This characteristic allows it to block the endogenous effects of somatostatin across various tissues, making it an indispensable compound for in vitro and in vivo research. This technical guide provides a comprehensive overview of this compound's binding affinity for somatostatin receptors, the experimental protocols used to determine these interactions, and the signaling pathways modulated by this antagonism.

This compound: Structure and Function

This compound, also known as cyclo(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr[Bzl]), is a cyclic peptide designed to mimic the essential pharmacophore of native somatostatin while exhibiting antagonistic properties.[1] Its structure confers resistance to enzymatic degradation, providing a longer half-life compared to endogenous somatostatin. As a non-selective antagonist, this compound is capable of binding to multiple somatostatin receptor subtypes, thereby inhibiting the downstream signaling cascades initiated by the natural ligand.[2]

Somatostatin Receptor Binding Affinity

While this compound is widely classified as a non-selective antagonist of somatostatin receptors, a complete quantitative binding affinity profile (Kᵢ or IC₅₀ values) across all five human somatostatin receptor subtypes (SSTR1-5) is not consistently available in peer-reviewed literature. However, its antagonistic effects have been documented in various studies. For comparative purposes, the binding affinities of endogenous somatostatin and other synthetic analogs are presented below.

Table 1: Comparative Binding Affinities (IC₅₀, nM) of Somatostatin Analogs for Human Somatostatin Receptors

| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |

|---|---|---|---|---|---|

| Somatostatin-14 | >1000 | 0.2-2.5 | >1000 | >1000 | 1.3-16 |

| Somatostatin-28 | >1000 | 0.2-1.6 | >1000 | >1000 | 1.3-16 |

| Octreotide | >1000 | 0.2-2.5 | 25-139 | >1000 | 6.3-25 |

| Lanreotide | >1000 | 1.0-6.3 | 25-139 | >1000 | 6.3-25 |

| Pasireotide | 1.0-6.3 | 0.2-2.5 | 0.2-2.5 | >1000 | 0.2-2.5 |

Note: Data compiled from multiple sources.[3][4][5] The binding affinities can vary depending on the experimental conditions and cell lines used.

One study in a non-human model (tilapia) reported EC₅₀ values for this compound's antagonist activity in the range of 0.1 - 188 nM, highlighting its potency.[6]

Experimental Protocols for Determining Binding Affinity

The binding affinity of ligands like this compound to somatostatin receptors is primarily determined using radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[7]

Radioligand Binding Assay

Principle: This technique measures the displacement of a radiolabeled ligand from the receptor by an unlabeled test compound (e.g., this compound). The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.

Generalized Protocol:

-

Membrane Preparation:

-

Cells stably expressing a specific human somatostatin receptor subtype (e.g., CHO-K1, HEK293) are cultured and harvested.

-

The cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer.

-

-

Binding Assay:

-

A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14, ¹²⁵I-labeled octreotide analogs) is incubated with the cell membrane preparation.[8]

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., octreotide).

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[9]

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC₅₀ value.

-

The Kᵢ (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

A generalized workflow for a competitive radioligand binding assay is depicted in the following diagram:

Generalized Workflow of a Radioligand Binding Assay.

Somatostatin Receptor Signaling Pathways

Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a variety of intracellular signaling cascades. As an antagonist, this compound blocks these pathways. The primary signaling mechanisms are outlined below.

All five SSTR subtypes couple to pertussis toxin-sensitive G-proteins of the Gᵢ/Gₒ family. The activation of these G-proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has widespread effects, including the inhibition of hormone secretion and cell proliferation.

Inhibition of the Adenylyl Cyclase Pathway by SSTRs.

Beyond the inhibition of adenylyl cyclase, SSTRs can also modulate other signaling pathways:

-

Phosphotyrosine Phosphatases (PTPs): SSTRs can activate PTPs, such as SHP-1 and SHP-2, which play a role in the anti-proliferative effects of somatostatin by dephosphorylating key signaling molecules in growth factor pathways.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: SSTRs can modulate the MAPK/ERK pathway, often leading to an inhibition of cell growth.

-

Ion Channels: SSTR activation can lead to the opening of inwardly rectifying potassium (K⁺) channels, causing membrane hyperpolarization, and the closing of voltage-gated calcium (Ca²⁺) channels, which reduces calcium influx. Both of these effects contribute to the inhibition of hormone and neurotransmitter release.

-

Phospholipase C (PLC) Pathway: Some SSTR subtypes can also couple to the PLC pathway, leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity.

The following diagram illustrates the major signaling pathways influenced by somatostatin receptor activation, which are consequently blocked by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4 [mdpi.com]

- 3. Properties of soluble somatostatin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]

- 5. Somatostatin receptor 1 selective analogues: 3. Dicyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural insights into somatostatin receptor 5 bound with cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. The putative somatostatin antagonist, cyclo-(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr[BZL]), may act as potent antiproliferative agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Effects of Cyclosomatostatin Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosomatostatin, a synthetic cyclic octapeptide analog of somatostatin, has been a subject of significant interest in physiological and pharmacological research. Initially developed as a potent and selective antagonist of somatostatin receptors (SSTRs), its physiological effects have revealed a complex pharmacological profile that includes not only antagonism but also partial agonism and even off-target activities. This technical guide provides an in-depth overview of the physiological effects of this compound administration, with a focus on its mechanism of action, quantitative data from experimental studies, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action

This compound's primary mechanism of action is the modulation of somatostatin receptor signaling. There are five known subtypes of somatostatin receptors (SSTR1-5), all of which are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).

As a Somatostatin Receptor Antagonist: In many physiological systems, this compound acts as a non-selective SSTR antagonist.[1][2] By binding to SSTRs, it competitively inhibits the binding of endogenous somatostatin, thereby blocking its canonical downstream effects. The primary consequence of this antagonism is the disinhibition of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and the activation of protein kinase A (PKA). This prevents the inhibitory effects of somatostatin on hormone secretion and cell proliferation.

Paradoxical Agonist and Off-Target Effects: Contrary to its primary classification, this compound has demonstrated agonist-like activity in certain contexts. Notably, in human neuroblastoma SH-SY5Y cells and colorectal cancer cell lines, it has been reported to act as an agonist, particularly at the SSTR1 subtype, leading to anti-proliferative effects.[1][3][4]

Furthermore, studies have revealed that this compound can exert opioid agonist activity in gastrointestinal preparations, an effect that is sensitive to the opioid antagonist naloxone.[5] This suggests that this compound can interact with opioid receptors, leading to physiological responses independent of the somatostatin system.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound administration. It is important to note that comprehensive dose-response and binding affinity data for this compound across all SSTR subtypes are not extensively available in the public domain.

Table 1: Receptor Binding and Functional Activity

| Parameter | Receptor Subtype | Value/Effect | Species/System | Reference |

| Classification | SSTR (non-selective) | Antagonist | General | [1][2] |

| SSTR1 | Antagonist/Agonist | Colorectal Cancer Cells | [3][4] | |

| Opioid Receptors | Agonist | Guinea-pig intestine | [5] | |

| Functional Concentration | SSTR1 Inhibition | 10 µM | HT29 & SW480 Cells | [3] |

| Opioid Agonism | 0.3-1 µM | Guinea-pig intestine | [5] |

Table 2: Effects on Hormone Secretion (as an SSTR Antagonist)

| Hormone | Effect of this compound | Experimental Model | Reference |

| Growth Hormone (GH) | Blocks SST-induced inhibition | Rat | [1] |

| Insulin | Blocks SST-induced inhibition | Rat | [1] |

| Glucagon | Blocks SST-induced inhibition | Rat | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's physiological effects.

1. Receptor Binding Assay (Competitive Inhibition)

-

Objective: To determine the binding affinity of this compound for somatostatin receptor subtypes.

-

Materials:

-

Cell membranes from cell lines stably expressing a single SSTR subtype (e.g., CHO-K1 or HEK293 cells).

-

Radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-SST-14).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes (20-50 µg protein) with a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled this compound in the binding buffer.

-

Incubate for 60 minutes at room temperature.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled native somatostatin (e.g., 1 µM).

-

Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression analysis of the competition binding data. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

-

2. Intracellular cAMP Measurement

-

Objective: To assess the functional antagonist or agonist activity of this compound on SSTR-mediated adenylyl cyclase activity.

-

Materials:

-

Whole cells expressing the SSTR subtype of interest.

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

Somatostatin-14.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with a phosphodiesterase inhibitor for 15-30 minutes to prevent cAMP degradation.

-

For antagonist activity: Incubate the cells with varying concentrations of this compound for 15 minutes, followed by the addition of a fixed concentration of somatostatin-14 (e.g., EC80) and a fixed concentration of forskolin.

-

For agonist activity: Incubate the cells with varying concentrations of this compound in the presence of a fixed concentration of forskolin.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Generate dose-response curves to determine the IC50 (for antagonists) or EC50 (for agonists).

-

3. In Vivo Hormone Secretion Assay (Rat Model)

-

Objective: To evaluate the effect of this compound on hormone secretion in a living organism.

-

Materials:

-

Male Sprague-Dawley rats.

-

This compound dissolved in a sterile vehicle (e.g., saline).

-

Anesthetic agent.

-

Blood collection supplies.

-

Hormone assay kits (e.g., ELISA or RIA for GH, insulin, glucagon).

-

-

Procedure:

-

Anesthetize the rats according to approved animal care protocols.

-

Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or intracerebroventricular injection).

-

Collect blood samples at predetermined time points before and after administration.

-

Separate plasma or serum and store at -80°C until analysis.

-

Measure hormone concentrations using specific and validated assay kits.

-

Analyze the data to determine the effect of this compound on basal and/or stimulated hormone levels.

-

Signaling Pathways

The physiological effects of this compound are mediated by distinct signaling pathways, depending on its role as an antagonist, a paradoxical agonist, or an off-target agonist.

This compound as a Somatostatin Receptor Antagonist

In its primary role, this compound blocks the canonical somatostatin signaling pathway.

Caption: Antagonistic action of this compound on SSTR signaling.

Paradoxical Anti-proliferative Effect of this compound

In specific cellular contexts, such as colorectal cancer, this compound can exhibit agonist-like activity at SSTR1, leading to an anti-proliferative outcome.

Caption: Agonist-like anti-proliferative signaling of this compound via SSTR1.

This compound as an Opioid Receptor Agonist

This compound can also activate opioid receptors, initiating a distinct signaling cascade.

Caption: Opioid receptor agonist signaling pathway of this compound.

Conclusion

This compound is a pharmacologically complex molecule with a multifaceted mechanism of action. While it is primarily characterized as a non-selective somatostatin receptor antagonist, its physiological effects are context-dependent and can include agonist-like anti-proliferative actions and off-target opioid receptor activation. This dual nature necessitates careful consideration in the design and interpretation of experimental studies. For drug development professionals, the unique properties of this compound may offer opportunities for therapeutic intervention in a variety of disorders, from neuroendocrine tumors to inflammatory conditions, although its opioid-related effects warrant further investigation. Future research should focus on elucidating the precise molecular determinants of its varied activities and on conducting comprehensive dose-response studies to better define its therapeutic window.

References

- 1. This compound | Somatostatin Receptor Antagonists: R&D Systems [rndsystems.com]

- 2. Inhibitory control of growth hormone secretion by somatostatin in rat pituitary GC cells: sst(2) but not sst(1) receptors are coupled to inhibition of single-cell intracellular free calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Somatostatin signaling via SSTR1 contributes to the quiescence of colon cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The putative somatostatin antagonist cyclo-somatostatin has opioid agonist effects in gastrointestinal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclosomatostatin in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosomatostatin, a synthetic cyclic peptide, is recognized primarily as a non-selective antagonist of somatostatin receptors (SSTRs), a family of G-protein coupled receptors (GPCRs) that mediate the diverse physiological effects of the hormone somatostatin.[1][2][3] While it exhibits some agonist properties in specific cellular contexts, its predominant role is the inhibition of somatostatin-induced signaling cascades.[1][2] This technical guide provides an in-depth overview of the role of this compound in key cellular signaling pathways, detailed experimental protocols for its study, and visualizations of the underlying molecular mechanisms.

Core Concepts: Somatostatin Receptor Signaling

Somatostatin receptors are integral to the regulation of numerous cellular processes, including neurotransmission, hormone secretion, and cell proliferation. There are five main subtypes of somatostatin receptors (SSTR1-5), all of which are members of the GPCR superfamily.[4] Upon binding of an agonist like somatostatin, these receptors undergo a conformational change, leading to the activation of intracellular signaling pathways.

The most prominent signaling pathway modulated by SSTRs is the inhibition of adenylyl cyclase. This is mediated by the activation of an inhibitory G-protein (Gi), which in turn suppresses the activity of adenylyl cyclase. The reduction in adenylyl cyclase activity leads to decreased intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP). Consequently, the activity of Protein Kinase A (PKA), a key downstream effector of cAMP, is diminished.

Another significant pathway influenced by somatostatin receptor activation is the mitogen-activated protein kinase (MAPK/ERK) pathway. The activation of this pathway is often subtype-specific and can lead to diverse cellular outcomes, including regulation of cell growth and differentiation.

This compound: Mechanism of Action

This compound primarily functions by competitively binding to somatostatin receptors, thereby preventing the binding of the endogenous ligand, somatostatin, and subsequent activation of downstream signaling. Its antagonistic effects are most frequently reported in the context of SSTR1 signaling.[5][6][7][8] By blocking these receptors, this compound can effectively reverse the inhibitory effects of somatostatin on cellular functions such as hormone release.[1][3]

Quantitative Data

Key Cellular Signaling Pathways Modulated by this compound

The Adenylyl Cyclase/cAMP/PKA Pathway

As an antagonist of somatostatin receptors, this compound indirectly modulates the adenylyl cyclase/cAMP/PKA pathway. By preventing somatostatin from activating Gi-coupled SSTRs, this compound effectively blocks the somatostatin-induced inhibition of adenylyl cyclase. This results in a maintenance or elevation of intracellular cAMP levels, thereby sustaining PKA activity.

This compound blocks SSTR, preventing Gi-mediated inhibition of adenylyl cyclase.

The MAPK/ERK Pathway

The influence of this compound on the MAPK/ERK pathway is a consequence of its antagonism at somatostatin receptors, particularly SSTR1, which has been linked to MAPK activation. By blocking SSTR1, this compound can prevent the somatostatin-induced activation of the Ras-Raf-MEK-ERK cascade. This pathway is crucial for regulating cell proliferation and survival, and its modulation by this compound has implications for cancer research.

This compound blocks SSTR1, inhibiting the downstream MAPK/ERK signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of this compound for somatostatin receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific SSTR subtype.

Materials:

-

Cell membranes prepared from cells expressing the SSTR subtype of interest.

-

Radiolabeled somatostatin analog (e.g., [125I]-Tyr11-SRIF-14).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add a fixed concentration of cell membranes.

-

Add increasing concentrations of unlabeled this compound.

-

Add a fixed concentration of the radiolabeled somatostatin analog.

-

Incubate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the effect of this compound on adenylyl cyclase activity.

Objective: To determine the ability of this compound to antagonize somatostatin-mediated inhibition of cAMP production.

Materials:

-

Cells expressing the SSTR subtype of interest.

-

Somatostatin.

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Pre-incubate the cells with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor.

-

Add a fixed concentration of somatostatin to the wells (agonist stimulation).

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data are expressed as the percentage of the forskolin-stimulated cAMP level.

-

The IC50 value for this compound's antagonism is determined by non-linear regression.

Workflow for a cAMP accumulation assay to assess antagonism.

Western Blot for Phospho-ERK Activation

This assay is used to assess the effect of this compound on the MAPK/ERK signaling pathway.